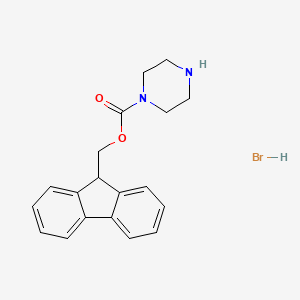

1-Fmoc-piperazine hydrobromide

Descripción

Contextualization within Amine Protecting Group Chemistry

In multistep organic synthesis, the selective protection and deprotection of functional groups is a cornerstone strategy. For amines, a variety of protecting groups are available, each with a unique set of conditions for its introduction and removal. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a prominent base-labile protecting group, widely employed for the protection of primary and secondary amines. total-synthesis.comorganic-chemistry.org Its popularity, especially in Solid-Phase Peptide Synthesis (SPPS), stems from its stability to acidic conditions and its facile removal under mild basic conditions, typically using a secondary amine like piperidine (B6355638). total-synthesis.comsmolecule.comnih.gov

The deprotection mechanism involves a base-mediated β-elimination. A base abstracts the acidic proton on the 9-position of the fluorene (B118485) ring, leading to the elimination of the carbamate (B1207046) and the formation of a highly reactive dibenzofulvene (DBF) intermediate. nih.govnih.govspringernature.com This DBF molecule is then trapped by the amine used for deprotection to form a stable adduct, driving the reaction to completion. nih.govspringernature.com The orthogonality of the Fmoc group to acid-labile protecting groups (like the tert-butyloxycarbonyl, or Boc, group) is a critical feature, enabling selective deprotection strategies in the synthesis of complex molecules. total-synthesis.comsmolecule.com

1-Fmoc-piperazine hydrobromide serves as a pre-packaged, mono-protected synthon. The Fmoc group masks one of the piperazine (B1678402) nitrogens, leaving the other available for nucleophilic reactions. smolecule.comchemimpex.com This is crucial because direct, selective mono-functionalization of the symmetrical piperazine molecule can be challenging, often leading to mixtures of mono- and di-substituted products. nih.gov By using this compound, chemists can introduce the piperazine moiety onto a molecule of interest, and then, at a later stage, remove the Fmoc group under basic conditions to reveal the second nitrogen for further elaboration. chemimpex.com

Significance of Piperazine Moieties in Advanced Organic and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in the structures of biologically active compounds and approved drugs. nih.govmdpi.com Its prevalence is due to a combination of favorable structural and physicochemical properties.

The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. nih.govscilit.comresearchgate.net This capability, along with its inherent polarity, often improves the aqueous solubility and pharmacokinetic profiles of drug candidates. nih.govnih.govresearchgate.net The piperazine core provides a rigid, well-defined conformational structure that can serve as a linker or scaffold to orient other pharmacophoric groups in three-dimensional space, enhancing binding affinity and specificity for biological targets. mdpi.comnih.govscilit.com

Furthermore, the synthetic tractability of the piperazine ring allows for extensive structural modifications. The two nitrogen atoms provide convenient handles for introducing a wide variety of substituents, enabling chemists to fine-tune the biological activity and properties of a lead compound. nih.govnih.gov As a result, piperazine derivatives have been developed to treat a wide array of diseases, and are found in drugs with diverse pharmacological activities, including anticancer, antidepressant, antiviral, and antipsychotic agents. nih.govresearchgate.netwikipedia.org

| Therapeutic Area | Significance of Piperazine Moiety |

|---|---|

| Anticancer | Acts as a scaffold for kinase inhibitors. nih.govmdpi.com |

| Antipsychotic/Antidepressant | Core component of molecules targeting central nervous system receptors. nih.govscilit.com |

| Antiviral | Contributes to the molecular structure of various antiviral agents. researchgate.net |

| Antibacterial | Forms the basis for new antibacterial agents. nih.govresearchgate.net |

| Anti-inflammatory | Incorporated into molecules with anti-inflammatory properties. nih.gov |

Research Trajectories for Fmoc-Piperazine Derivatives in Synthetic Design

The application of this compound and related derivatives is central to modern synthetic strategies, particularly in the construction of peptidomimetics and other complex organic molecules. In Solid-Phase Peptide Synthesis (SPPS), these reagents act as building blocks to incorporate a piperazine unit into a growing peptide chain, which can introduce conformational constraints or serve as a point for further diversification. smolecule.com

A significant area of research focuses on optimizing the Fmoc deprotection step itself. While a 20% solution of piperidine in dimethylformamide (DMF) is the standard reagent, concerns about its toxicity and by-product formation have driven the search for alternatives. nih.govrsc.org Piperazine itself has been investigated as a less toxic and effective substitute for piperidine in Fmoc removal. nih.govresearchgate.net Studies have shown that while piperazine alone is a slower deprotection agent than piperidine, its efficacy can be dramatically increased by the addition of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orglookchem.comrsc.org A combination of 5% piperazine with 2% DBU has been reported to remove the Fmoc group faster than 20% piperidine, offering a safer and highly efficient alternative for SPPS. rsc.orglookchem.comresearchgate.net

This research into alternative deprotection cocktails highlights the ongoing refinement of the Fmoc strategy. The goal is to enhance the efficiency and "greenness" of peptide synthesis while minimizing side reactions such as aspartimide formation, which can be induced by the basic conditions of deprotection. nih.govresearchgate.net The development of reagents like this compound and the continuous improvement of the synthetic protocols in which they are used underscore the dynamic nature of contemporary chemical research.

| Deprotection Reagent in DMF | Half-life (t½) in seconds | Reference |

|---|---|---|

| 2% Piperazine | 139 | rsc.org |

| 5% Piperazine | 50 | rsc.org |

| 20% Piperidine | 7 | lookchem.com |

| 5% Piperazine + 0.5% DBU | 12 | lookchem.com |

| 5% Piperazine + 1% DBU | 7 | lookchem.com |

| 5% Piperazine + 2% DBU | 4 | lookchem.com |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C19H21BrN2O2 |

|---|---|

Peso molecular |

389.3 g/mol |

Nombre IUPAC |

9H-fluoren-9-ylmethyl piperazine-1-carboxylate;hydrobromide |

InChI |

InChI=1S/C19H20N2O2.BrH/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,20H,9-13H2;1H |

Clave InChI |

VPDNTWXXSYNWOE-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Br |

SMILES canónico |

C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Br |

Origen del producto |

United States |

Synthetic Methodologies for 1 Fmoc Piperazine Hydrobromide and Its Derivatives

Convergent and Divergent Synthesis Strategies for N-Substituted Piperazines

Convergent and divergent synthetic strategies offer powerful frameworks for efficiently generating libraries of N-substituted piperazines for high-throughput screening and drug development.

Divergent Synthesis: This approach begins with a central core molecule, such as piperazine (B1678402), which is then reacted with a variety of different reagents to create a diverse library of compounds. wikipedia.org Each reaction adds a new building block, and the process can be repeated over successive generations, rapidly expanding the number of unique molecules. wikipedia.org This strategy is highly efficient for exploring the structure-activity relationship of a new chemical series. For example, a core piperazine scaffold can be functionalized in a divergent manner to produce a wide array of derivatives for biological evaluation. rsc.org

One-Pot Synthetic Procedures for Monosubstituted Piperazine Derivatives

To improve efficiency and reduce waste, one-pot synthetic procedures have been developed as a compelling alternative to multi-step syntheses. These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and purification efforts.

| Reaction Type | Key Features | Advantages |

| One-Pot N-Substitution | Uses protonated piperazine; heterogeneous catalysis with supported metal ions. | Avoids protecting groups; simplified procedure; high yields; low cost. nih.gov |

| Ugi-4 Component Reaction | Combines an amino acid, aldehyde, isocyanide, and amine in one pot. | Efficiently creates complex piperazines from simple precursors. rsc.org |

| Mannich Reaction | Condensation of an aldehyde, an amine, and a compound with an acidic proton. | Versatile for creating N-Mannich bases of piperazine in a single step. nih.gov |

Strategic Application of Protecting Group Chemistry in Piperazine Functionalization

The classic and widely used method for ensuring mono-substitution of piperazine involves protecting group chemistry. nih.gov A protecting group is a reversible chemical modification of a functional group to prevent it from reacting during a subsequent synthetic step. organic-chemistry.orgwikipedia.org

For piperazine, one nitrogen atom is temporarily blocked with a protecting group, such as the tert-butyloxycarbonyl (Boc) group or the fluorenylmethyloxycarbonyl (Fmoc) group. nih.govgoogle.com This allows the second, unprotected nitrogen to react selectively with an electrophile. Following this functionalization, the protecting group is removed in a deprotection step to yield the desired monosubstituted piperazine. nih.govorganic-chemistry.org

| Protecting Group | Abbreviation | Cleavage Conditions |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.orgrsc.org |

| Tert-butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic acid) google.com |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) google.com |

Catalytic Approaches in Fmoc-Piperazine and Analogous Compound Synthesis

Catalysis offers powerful and often more sustainable routes to piperazine derivatives, enabling reactions that would otherwise be difficult or inefficient. Catalytic methods can provide high selectivity, operate under mild conditions, and even allow for the functionalization of typically unreactive C-H bonds.

Heterogeneous Catalysis with Metal Ions in Piperazine Functionalization

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), presents significant advantages for industrial and laboratory synthesis. A key benefit is the ease of separating the catalyst from the product, which simplifies purification and allows for catalyst recycling.

In the context of piperazine functionalization, heterogeneous catalysts composed of metal ions supported on commercial polymeric resins have been successfully employed in the one-pot synthesis of monosubstituted piperazines. nih.gov These catalysts facilitate electrophilic substitution onto the piperazine nitrogen without the need for protecting groups, demonstrating a streamlined and efficient synthetic route. nih.gov

Organic Photoredox Catalysis for C-H Functionalization of Piperazines

While N-functionalization is common, diversifying the carbon skeleton of the piperazine ring has historically been a greater challenge. nih.govdoaj.org Organic photoredox catalysis has emerged as a groundbreaking strategy to address this, enabling the direct functionalization of C–H bonds under mild conditions using visible light. mdpi.comacs.org

This approach relies on a photocatalyst, often a purely organic dye like an acridinium (B8443388) salt or carbazolyl dicyanobenzene (4CzIPN), to mediate a single-electron transfer (SET) process. mdpi.comacs.orgacs.org In a typical mechanism for piperazine functionalization, the electronically richer nitrogen atom of a protected piperazine is oxidized by the excited photocatalyst. acs.org Subsequent deprotonation leads to the formation of a key α-amino radical intermediate. acs.orgacs.org This highly reactive radical can then be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position of the piperazine ring. This method provides site-selective access to C-alkylated and C-arylated piperazines that are difficult to synthesize using traditional methods. mdpi.comacs.org

| Catalysis Type | Key Transformation | Mechanism | Advantages |

| Organic Photoredox | C-H Alkylation/Arylation | Single-electron transfer to form an α-amino radical. acs.orgacs.org | Functionalizes the carbon skeleton; mild conditions; high site-selectivity. mdpi.comnih.gov |

| Heterogeneous | N-Alkylation/Acylation | Metal-ion-catalyzed electrophilic substitution. nih.gov | Easy catalyst removal and recycling; avoids protecting groups. nih.gov |

| Buchwald-Hartwig | N-Arylation | Pd-catalyzed cross-coupling of aryl halides and amines. wikipedia.org | Broad substrate scope; reliable C-N bond formation for arylpiperazines. nih.gov |

Buchwald-Hartwig Amination for N-Arylpiperazine Scaffold Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds. wikipedia.org It is particularly crucial for the synthesis of N-arylpiperazines, a common structural motif in pharmaceuticals. nih.govresearchgate.net

The reaction couples an amine (in this case, piperazine or a derivative) with an aryl halide or triflate. wikipedia.orgacsgcipr.org The process involves a catalytic cycle with a palladium(0) species. Over the years, several "generations" of catalyst systems have been developed, typically involving a palladium precursor and a sterically hindered phosphine (B1218219) ligand. These advancements have expanded the reaction's scope to include less reactive aryl chlorides and allow for milder reaction conditions. wikipedia.orgnih.gov This method has largely replaced harsher, traditional techniques for N-arylation and is widely used in both academic and industrial settings for the efficient synthesis of complex piperazine-containing drug candidates. wikipedia.orgnih.gov

Methodological Advancements in Reaction Conditions and Technologies

The synthesis of piperazine derivatives, including 1-Fmoc-piperazine hydrobromide, has been significantly refined through the adoption of advanced reaction conditions and technologies. These innovations aim to improve efficiency, yield, and sustainability compared to traditional synthetic routes. Key advancements include the use of microwave irradiation and continuous flow chemistry, which have demonstrated considerable advantages in accelerating reaction times and enhancing process control for the creation of complex piperazine scaffolds.

Microwave-Assisted Synthesis Enhancements for Piperazine Derivative Formation

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of piperazine derivatives. mdpi.com This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov The application of microwave heating is particularly beneficial in solid-phase peptide synthesis and for reactions involving polymer-bound reactants, where it can help overcome aggregation issues and shorten cycle times.

Research has demonstrated a simplified, one-pot, one-step synthetic procedure for producing monosubstituted piperazines from a protonated piperazine without the need for a protecting group. mdpi.comnih.gov This method can be significantly accelerated by microwave irradiation. mdpi.com By using heterogeneous catalysts, such as metal ions supported on polymeric resins, the reactions can be further optimized. These catalysts are easily separated from the reaction mixture, allowing for reuse without a significant loss of activity. mdpi.com

A comparative study between classical synthesis techniques and microwave-assisted methods for a series of monosubstituted piperazine derivatives highlighted the efficiency of microwave irradiation. The desired products were obtained in comparable yields and purity, but in significantly shorter timeframes. mdpi.com For instance, the reaction of piperazine with methyl chloroformate in methanol, which takes 3 hours under conventional reflux, was completed in just 10 minutes using microwave assistance, with yields being comparable. mdpi.comsciforum.net

| Derivative | Reagent | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl piperazine-1-carboxylate hydrochloride | Methyl chloroformate | Conventional (Reflux) | 3 h | 85% | mdpi.com |

| Methyl piperazine-1-carboxylate hydrochloride | Methyl chloroformate | Microwave | 10 min | 81% | mdpi.com |

| Methyl 3-(piperazin-1-yl)propanoate hydrochloride | Methyl acrylate | Conventional (Reflux) | 5 h | 72% | mdpi.com |

| Methyl 3-(piperazin-1-yl)propanoate hydrochloride | Methyl acrylate | Microwave | 30 min | 75% | mdpi.com |

The success of microwave-assisted batch processes has also spurred the development of prototypes for flow microwave reactors. mdpi.comnih.govsciforum.net These systems combine the benefits of rapid microwave heating with the advantages of continuous processing, enabling more effective and larger-scale manufacturing of piperazine derivatives. mdpi.com

Flow Chemistry Applications in the Preparation of Piperazine Scaffolds

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of piperazine scaffolds, including enhanced safety, precise temperature control, and scalability. nih.govacs.org This technology is particularly well-suited for handling hazardous and reactive reagents, such as organolithium compounds, by minimizing operator contact and controlling potentially exothermic reactions. nih.govacs.org

Flow chemistry has been successfully applied to the multi-step synthesis of various pharmaceutically important compounds containing the piperazine core. nih.gov For example, a two-step continuous flow procedure was developed for the synthesis of the kinase inhibitor Ribociclib. nih.gov An initial transition metal-free synthesis involving lithium bis(trimethylsilyl)amide (LiHMDS) as a base was later optimized for flow chemistry, showcasing the adaptability of the technology. mdpi.com Similarly, a flow-oriented design was employed for the preparation of the arylpiperazine drug Flibanserin. nih.gov

Recent advancements have combined flow chemistry with other enabling technologies like photoredox catalysis. mdpi.com Bode and coworkers developed a method using photoredox catalysis under continuous flow conditions for the C-H functionalization of piperazines. This approach uses a single photoredox catalyst, simplifying the workup compared to methods requiring multiple catalysts and ligands. mdpi.com The operational mode under continuous-flow facilitates scalability and improves safety, even when using potentially toxic reagents. mdpi.com This method allows for the synthesis of synthetically useful N-Boc C-2 functionalized piperazines. mdpi.com

| Compound Type / Specific Drug | Key Technology / Method | Significance | Reference |

|---|---|---|---|

| Aryl Piperazines (e.g., Flibanserin) | Flow-oriented synthetic design | Enables continuous preparation of CNS active agents. | nih.gov |

| Ribociclib (Kinase Inhibitor) | Two-step continuous flow procedure | Demonstrates multi-step synthesis of complex APIs. A transition metal-free route was optimized for flow. | nih.govmdpi.com |

| Cyclizine | Two-step continuous synthesis in a micro-capillary flow reactor | Utilizes alkyl chlorides prepared in a flow system for subsequent reaction with N-methylpiperazine. | nih.gov |

| N-Boc C-2 Functionalized Piperazines | Photoredox catalysis in continuous flow | Avoids toxic tin reagents and complex workups, allowing access to easily modifiable piperazine scaffolds. | mdpi.com |

| Olanzapine | Inductive heating in a flow reactor | Final substitution step is carried out in a PEEK reactor with a supported Lewis acid catalyst. | acs.org |

The integration of flow reactors with inductive heating further expands the toolkit for piperazine synthesis. For instance, the final substitution step in the synthesis of Olanzapine was performed in a flow reactor heated inductively, achieving a high yield. acs.org These examples underscore the versatility and power of flow chemistry in modern organic synthesis, providing efficient and scalable routes to complex piperazine-containing molecules.

Applications of 1 Fmoc Piperazine Hydrobromide in Advanced Organic Synthesis

Role as an Nα-Protecting Group in Modern Peptide Synthesis Methodologies

The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies where acid-labile side-chain protecting groups remain intact. The removal of the Fmoc group is a critical step that must be efficient and clean to ensure the integrity of the growing peptide chain. Piperazine (B1678402) has emerged as a valuable reagent in this context, offering distinct advantages over the more conventional deprotection agent, piperidine (B6355638).

Mechanistic Investigations of Fmoc Deprotection Mediated by Piperazine

The deprotection of the Fmoc group by a secondary amine base, such as piperazine, proceeds through a well-established two-step mechanism. nih.gov The initial step involves the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by the base. nih.gov This is followed by a β-elimination reaction that liberates the free amine of the peptide and generates a highly reactive electrophile, dibenzofulvene (DBF). nih.govacs.org The secondary amine then acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the reaction to completion. nih.govresearchgate.net

Elucidation of E1cb Elimination Pathways

The removal of the Fmoc group by piperazine follows an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgnih.gov In this pathway, the base (piperazine) abstracts the proton from the β-carbon (C9 of the fluorene ring), which is the rate-determining step. rsc.org This generates a carbanion intermediate. Subsequently, the leaving group (the protected amine) is expelled, and the double bond of dibenzofulvene is formed. nih.gov The highly reactive dibenzofulvene is then trapped by a nucleophile, which in this case is piperazine itself. nih.gov This trapping step is crucial to prevent side reactions where DBF could potentially react with the newly deprotected N-terminal amine of the peptide, leading to chain termination. acs.org The mechanism results in the formation of 1-(9H-fluoren-9-ylmethyl)piperazine. acs.org Under certain conditions, this can further react with another molecule of dibenzofulvene to form the insoluble 1,4-bis(9H-fluoren-9-ylmethyl)piperazine. nih.govacs.org

Kinetic Studies of Fmoc Cleavage by Piperazine-Based Reagents

Kinetic studies have been instrumental in comparing the efficacy of piperazine-based deprotection reagents with the standard piperidine solutions. Research has shown that a 5% piperazine solution in DMF can be sluggish in removing the Fmoc group, with a half-life (t1/2) of 50 seconds, requiring approximately 11 minutes for complete deprotection. rsc.org This is longer than the 8.6 minutes required with 5% piperidine. rsc.org However, the kinetics can be significantly accelerated by the addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). lookchem.com

For instance, supplementing a 5% piperazine solution in DMF with 0.5% DBU reduces the t1/2 to 12 seconds. rsc.org Increasing the DBU concentration to 1% results in a t1/2 of 7 seconds, which is comparable to that of 20% piperidine. rsc.orglookchem.com A further increase to 2% DBU dramatically reduces the t1/2 to just 4 seconds, enabling complete Fmoc removal in less than a minute. rsc.orglookchem.com These findings highlight the synergistic effect of the piperazine/DBU combination, which rivals the speed of piperidine. lookchem.comrsc.org

Deprotection kinetics are also influenced by the specific amino acid residue. For example, the deprotection of Fmoc-L-Arginine(Pbf)-OH is slower and requires at least 10 minutes to be efficient, with piperazine showing less efficiency at shorter times compared to piperidine and 4-methylpiperidine. nih.govresearchgate.net In contrast, the deprotection of Fmoc-L-Leucine-OH is efficient with all three reagents, even at shorter times. nih.govresearchgate.net

Optimization of Deprotection Regimens in Solid-Phase Peptide Synthesis (SPPS)

The optimization of deprotection conditions is crucial for minimizing side reactions and maximizing the yield and purity of the final peptide product. This involves fine-tuning the concentration of the deprotection agent, the choice of solvent, and the potential use of co-reagents.

Impact of Piperazine Concentration and Solvent Systems

The concentration of piperazine and the solvent system used have a significant impact on the efficiency of Fmoc deprotection and the prevalence of side reactions. While a standard 20% piperidine in DMF solution is a common choice, research has explored lower concentrations and alternative solvents to mitigate issues like diketopiperazine (DKP) formation. acs.org

Studies have shown that replacing piperidine with 5% (w/v) piperazine in either DMF or N-methyl-2-pyrrolidone (NMP) can significantly reduce DKP formation. acs.org For instance, in one study, DKP formation was reduced to less than 4% with 5% piperazine, compared to 13.8% with 20% piperidine/DMF. acs.org However, a notable drawback of using piperazine in DMF is the formation of the insoluble precipitate 1,4-bis(9H-fluoren-9-ylmethyl)piperazine, which can hinder filtration processes in SPPS. nih.govacs.org The use of NMP as a solvent can help to alleviate the formation of this precipitate. acs.org

Synergy of Piperazine with Co-Reagents (e.g., DBU)

The combination of piperazine with a strong, non-nucleophilic base like DBU has proven to be a highly effective strategy for rapid and efficient Fmoc deprotection. lookchem.comrsc.org This combination not only accelerates the deprotection kinetics but also helps to suppress side reactions. acs.orgacs.org A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the conventional 20% piperidine/DMF. acs.orgacs.org This optimized cocktail has demonstrated superior properties in suppressing DKP formation, even in sequences prone to this side reaction. acs.org

The synergistic effect is attributed to several factors, including the increased basicity provided by DBU, which accelerates the initial proton abstraction, and the role of piperazine as an efficient scavenger for the resulting dibenzofulvene. rsc.org This combination has been successfully employed in the synthesis of difficult and aggregation-prone peptide sequences, highlighting its utility in industrial peptide manufacturing. rsc.orgacs.org The addition of DBU and the use of NMP as a solvent also help to mitigate the precipitation of the 1,4-bis(9H-fluoren-9-ylmethyl)piperazine adduct. acs.org

Table 1: Kinetic Data for Fmoc Deprotection with Various Reagents

| Deprotection Reagent | Solvent | Half-life (t1/2) | Time for Complete Removal | Reference |

| 5% Piperazine | DMF | 50 s | ~11 min | rsc.org |

| 5% Piperidine | DMF | - | 8.6 min | rsc.org |

| 5% Piperazine + 0.5% DBU | DMF | 12 s | - | rsc.org |

| 5% Piperazine + 1% DBU | DMF | 7 s | - | rsc.orglookchem.com |

| 5% Piperazine + 2% DBU | DMF | 4 s | < 1 min | rsc.orglookchem.com |

| 20% Piperidine | DMF | 7 s | ~1.5 min | lookchem.com |

| 2% Piperazine | DMF | 139 s | - | rsc.org |

| 10% Piperazine | EtOH:NMP (10:90) | 21 s | - | rsc.orglookchem.com |

Table 2: Comparison of Diketopiperazine (DKP) Formation with Different Deprotection Reagents

| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |

| 20% Piperidine | DMF | 13.8% | acs.org |

| 5% Piperidine | DMF | 12.2% | acs.org |

| 5% Piperazine | DMF | < 4% | acs.org |

| 5% Piperazine | NMP | < 4% | acs.org |

| 2% DBU, 5% Piperazine | NMP | 3.6% | acs.org |

Mitigation of Base-Induced Side Reactions in Fmoc-SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, favored for its base-lability which allows for orthogonal protection strategies. However, the repeated use of basic reagents, typically piperidine, for Fmoc deprotection can lead to several undesirable side reactions that compromise the integrity and purity of the final peptide. The use of piperazine-based reagents, including 1-Fmoc-piperazine hydrobromide, has emerged as a strategy to mitigate these issues.

One of the most problematic side reactions in Fmoc-SPPS is the formation of aspartimide. nih.gov This occurs when a peptide sequence contains an aspartic acid (Asp) residue, particularly when it is followed by amino acids with small side chains like glycine (B1666218) (Gly), asparagine (Asn), alanine (B10760859) (Ala), or glutamine (Gln). rsc.org The amide nitrogen in the peptide backbone can attack the side-chain carbonyl of the protected aspartic acid, forming a cyclic succinimide (B58015) intermediate. rsc.org This aspartimide can then be opened by nucleophiles present in the reaction mixture, such as the deprotection base (e.g., piperidine) or residual water, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as base adducts. nih.govrsc.org These byproducts are often difficult to separate from the target peptide due to their similar properties. biotage.com

The use of piperazine as a deprotection reagent has been shown to reduce aspartimide formation compared to the more commonly used piperidine. biotage.comgoogle.com While not completely eliminating the issue, piperazine, being a weaker base than piperidine, can suppress this side reaction. biotage.comgoogle.com Further strategies to combat aspartimide formation include the addition of acidic additives like hydroxybenzotriazole (B1436442) (HOBt) or formic acid to the deprotection solution. rsc.orgacs.org For instance, a solution of 5% piperazine, 1% DBU, and 1% formic acid has been shown to be highly effective in mitigating aspartimide formation. rsc.org

| Deprotection Reagent | % Aspartimide Formation (VKDGYI Peptide) | Reference |

| 20% Piperidine in DMF | 10.90% | google.com |

| 20% Piperidine with 0.1M HOBt in DMF | 5.55% | google.com |

| 5% Piperazine + 1% DBU | <5% target peptide (massive aspartimide formation) | rsc.org |

| 5% Piperazine + 1% DBU + 1% Formic Acid | 2.4% | rsc.org |

This table presents data on the percentage of aspartimide formation in the model peptide VKDGYI using different deprotection reagents, demonstrating the effectiveness of modified piperazine-based solutions.

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is another critical issue in peptide synthesis. nih.gov Activation of the carboxylic acid of a protected amino acid for coupling can lead to the formation of a racemizable intermediate. nih.gov While the urethane-based Fmoc protecting group is designed to suppress racemization during coupling, the conditions used for deprotection can also influence the stereochemical purity of the final peptide. nih.gov

The choice of base for Fmoc removal can play a role in minimizing racemization. Studies have shown that the base used during the coupling step has a significant influence on racemization. luxembourg-bio.com While direct comparative studies on this compound's effect on racemization are not extensively detailed in the provided results, the general principle of using milder bases to avoid side reactions suggests a potential benefit. The use of additives like HOBt or HOAt is a common strategy to suppress racemization during the activation step. peptide.com

Incomplete removal of the Fmoc protecting group during the deprotection step leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. gyrosproteintechnologies.com This is a significant challenge, especially in the synthesis of long or "difficult" sequences that are prone to aggregation. nih.govgyrosproteintechnologies.com If the Fmoc group is not completely removed, the subsequent coupling reaction cannot proceed at that site, resulting in a truncated peptide. gyrosproteintechnologies.com

To ensure complete deprotection, researchers may extend reaction times or use stronger bases. However, this can exacerbate other side reactions like aspartimide formation. chempep.com The efficiency of the deprotection reagent is therefore crucial. A combination of piperazine and DBU has been reported to achieve complete Fmoc removal in under a minute, rivaling the speed of piperidine and significantly reducing deletion products in the synthesis of aggregation-prone sequences like poly-alanine stretches. researchgate.netrsc.org Monitoring the deprotection step, for example through UV spectroscopy of the released dibenzofulvene-piperidine adduct, is a key strategy to ensure reaction completion and avoid the formation of deletion sequences. iris-biotech.de

Comparative Analysis with Alternative Nα-Deprotection Reagents

The selection of an Nα-deprotection reagent is a critical parameter in Fmoc-SPPS, with piperidine being the historical standard. However, concerns over its toxicity, potential to cause side reactions, and regulatory status have driven the investigation of alternatives. scielo.org.mx

| Reagent | pKa | Advantages | Disadvantages | Reference |

| Piperidine | 11.1 | Effective and fast Fmoc removal. | Can cause significant aspartimide formation and other side reactions. Toxic and a controlled substance. | google.comscielo.org.mx |

| Piperazine | 9.8 | Reduced aspartimide formation compared to piperidine. Less toxic and not a controlled substance. | Slower deprotection rates, which can lead to incomplete deprotection in difficult sequences. | biotage.comgoogle.comresearchgate.net |

| 4-Methylpiperidine (4-MP) | ~11.2 | Similar deprotection efficiency to piperidine. Not a controlled substance. | Can still induce side reactions. | scielo.org.mxnih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | Very strong base, effective for difficult deprotections. | Can cause high levels of aspartimide formation. Does not scavenge the dibenzofulvene (DBF) byproduct, requiring a scavenger. | google.comresearchgate.net |

This table provides a comparative overview of common Nα-deprotection reagents used in Fmoc-SPPS, highlighting their key characteristics.

Influence on Peptide Purity and Overall Synthetic Yield in SPPS

The ultimate goal of SPPS is to obtain the desired peptide in high purity and yield. The choice of deprotection reagent directly impacts both of these outcomes. The formation of side products such as aspartimide derivatives and deletion sequences directly reduces the purity of the crude peptide, necessitating more complex and often lower-yielding purification steps. gyrosproteintechnologies.com

Utilization as a Building Block in Complex Molecular Architectures for Medicinal Chemistry

Beyond its application as a deprotection reagent component, this compound serves as a valuable building block in the synthesis of complex molecules for medicinal chemistry. The piperazine moiety is a common scaffold in many biologically active compounds, and its incorporation can significantly enhance the therapeutic properties of a molecule. nih.gov

The Fmoc-protected piperazine allows for its incorporation into a larger molecular structure while the amine functionality remains masked. chemimpex.com The Fmoc group can then be selectively removed under mild basic conditions, revealing a reactive amine that can be further functionalized. chemimpex.com This strategy is particularly useful in the construction of piperazine-containing HIV inhibitors, where the piperazine ring is a key pharmacophore. nih.gov The ability to controllably introduce the piperazine unit is crucial for the structure-based design and synthesis of novel and potent therapeutic agents. nih.govchemimpex.com

Scaffolding for the Design and Synthesis of Therapeutically Relevant Compounds

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs. nih.govmdpi.comresearchgate.net Its prevalence is due to its unique combination of properties: the basic nitrogens can be used to improve aqueous solubility and form salt derivatives, while the ring itself serves as a conformationally restricted linker to orient pharmacophoric groups correctly for target interaction. nih.govmdpi.com this compound is a key starting material for incorporating this valuable scaffold into potential drug candidates. chemimpex.com The Fmoc-protection strategy enables chemists to synthesize N-substituted piperazine derivatives, which are central to many classes of therapeutic agents. mdpi.com This controlled, stepwise approach is fundamental in building libraries of compounds for screening against various biological targets, including cancer, infectious diseases, and central nervous system disorders. nih.govresearchgate.net

Table 1: Therapeutic Roles of the Piperazine Scaffold

| Therapeutic Area | Role of the Piperazine Scaffold | Example Drug Classes |

|---|---|---|

| Oncology | Acts as a linker connecting key binding motifs; enhances solubility. | Kinase Inhibitors (e.g., Imatinib) |

| Infectious Diseases | Forms the core of agents with antibacterial, antifungal, and antiviral activity. researchgate.netnih.gov | Antifungals, Antimalarials, Antibacterials nih.gov |

| Central Nervous System | Modulates interaction with neurotransmitter receptors. mdpi.com | Antipsychotics, Antidepressants, Anxiolytics researchgate.netnih.gov |

| Cardiovascular Disease | Serves as a key structural component in antihypertensive agents. | Calcium Channel Blockers |

Engineering of Small Molecule Drug Conjugates (SMDCs) and Bioconjugates

Small Molecule-Drug Conjugates (SMDCs) represent a targeted therapeutic approach, comprising a targeting ligand, a linker, and a cytotoxic payload, designed to deliver potent drugs specifically to diseased cells, such as cancer cells. amazonaws.com This strategy minimizes damage to healthy tissue. The linker component is critical, influencing the conjugate's stability, solubility, and drug-release characteristics.

Design and Synthesis of Peptidomimetics and Biologically Active Peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are engineered to have improved properties, such as enhanced metabolic stability and bioavailability. springernature.com A common strategy to achieve this is to replace one or more of the natural peptide (amide) bonds with a surrogate. springernature.com this compound serves as an unnatural amino acid building block for this purpose within the framework of Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). nih.gov

By incorporating a piperazine unit into a growing peptide chain, the natural backbone is disrupted. This modification can confer resistance to cleavage by proteases, which are enzymes that specifically recognize and hydrolyze amide bonds. springernature.com Furthermore, the introduction of the piperazine ring imposes specific conformational constraints on the peptide analog, which can lock it into a bioactive conformation, potentially increasing its potency and selectivity for its biological target. The use of the Fmoc-protected version is fully compatible with standard SPPS protocols, allowing for the routine synthesis of these modified peptides. nih.govresearchgate.net

Table 2: Comparison of Natural Peptides and Piperazine-Based Peptidomimetics

| Property | Natural Peptides | Piperazine-Containing Peptidomimetics |

|---|---|---|

| Backbone Structure | Repeating amide bonds | Contains non-amide piperazine units |

| Proteolytic Stability | Susceptible to degradation by proteases | Generally resistant to proteolytic cleavage springernature.com |

| Conformational Flexibility | Often highly flexible | Conformationally more constrained |

| Synthesis | Standard Fmoc-SPPS | Synthesized using Fmoc-SPPS with the incorporation of this compound nih.gov |

| Biological Half-Life | Typically short | Often extended |

Integration into Siderophore-Based Trojan Horse Antimicrobial Strategies

The rise of antibiotic-resistant Gram-negative bacteria is a critical global health threat. nih.govnih.gov One innovative strategy to overcome this resistance is the "Trojan Horse" approach. nih.govnih.gov This method involves attaching an antibiotic to a molecule that bacteria actively import, such as a siderophore. Siderophores are small molecules that bacteria secrete to scavenge for essential iron from their environment; they are then recognized by specific receptors on the bacterial surface and transported into the cell. nih.govnih.govsciforum.net

Researchers have designed and synthesized piperazine-based molecules that mimic natural siderophores. nih.govnih.govsciforum.net These synthetic chelators use the piperazine ring as a central scaffold to which iron-binding groups, such as catechols or hydroxypyridinones, are attached. nih.gov this compound is an ideal starting point for the synthesis of these complex mimetics. The Fmoc protecting group allows for the initial elaboration of the molecule, followed by deprotection and coupling of the iron-chelating moieties to the newly freed piperazine nitrogen. nih.gov By linking an antimicrobial agent to these piperazine-based siderophore mimics, it is possible to hijack the bacterial iron uptake system to deliver the drug inside the resistant pathogen. sciforum.net

Modulation of Neurotransmitter Systems through Piperazine Derivatives

The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS). mdpi.comnih.gov A significant number of antipsychotic, antidepressant, and anxiolytic drugs contain a piperazine ring, often as an N-arylpiperazine moiety. nih.govresearchgate.net This structural motif is crucial for interacting with various neurotransmitter receptors, such as those for dopamine (B1211576) and serotonin.

The synthesis of these neurologically active compounds relies heavily on the availability of monosubstituted piperazine precursors. This compound provides a protected piperazine that can be reacted with various aryl halides or other electrophiles through methods like Buchwald-Hartwig amination or nucleophilic aromatic substitution. mdpi.com Following this key bond-forming step, the Fmoc group is removed to yield the desired N-arylpiperazine derivative, or to allow for further functionalization at the second nitrogen. This synthetic flexibility allows for the creation of large libraries of piperazine derivatives that can be screened to identify new and improved modulators of neurotransmitter systems.

Table 3: Piperazine Derivatives as Modulators of Neurotransmitter Systems

| Neurotransmitter System | Role of Piperazine Modulators | Example Compound Class |

|---|---|---|

| Dopaminergic System | Antagonists at dopamine D2 receptors | Atypical Antipsychotics |

| Serotonergic System | Agonists/antagonists at various 5-HT receptors | Antidepressants, Anxiolytics |

| Adrenergic System | Blockade of α-adrenergic receptors | Antihypertensives |

| Histaminergic System | Antagonists at H1 receptors | Antihistamines (e.g., Cyclizine) nih.gov |

Applications of 1 Fmoc Piperazine Hydrobromide in Materials Science and Bioconjugation

Functionalization of Polymeric Systems for Advanced Material Development

The functionalization of polymers with specific chemical moieties is a fundamental strategy for creating advanced materials with tailored properties. 1-Fmoc-piperazine hydrobromide serves as a key reagent in this field, enabling the introduction of the piperazine (B1678402) group into polymer structures. Piperazine-functionalized polymers have demonstrated significant potential as highly active and reusable organocatalysts, particularly for reactions conducted in aqueous media. rsc.org The incorporation of piperazine into a polymer framework can create materials with high dispersions of active sites, which can enhance catalytic reactivity and selectivity by minimizing steric hindrance and diffusion limitations. rsc.org

Furthermore, the Fmoc group on the piperazine provides a versatile handle for post-polymerization modification. For instance, polymers can be synthesized with pending 1-Fmoc-piperazine units. The Fmoc group can then be removed to expose the secondary amine of the piperazine ring, which can be used for a variety of purposes, such as grafting other molecules, initiating further polymerization, or creating cross-linked networks. This strategy is analogous to methods where polymers are functionalized with Fmoc-protected amino acids, which can then be deprotected to alter the material's properties or attach bioactive molecules. mdpi.comresearchgate.net For example, research has shown that polymers functionalized with Fmoc-amino acids can self-assemble into complex nanostructures, and this assembly can be controlled by external stimuli that cleave the Fmoc group. researchgate.net This approach allows for the creation of "smart" polymeric materials that can respond to changes in their environment. The use of piperazine-containing building blocks is also explored in the synthesis of functional polymers with azetidinium groups for various applications. researchgate.net

Development of Self-Assembled Supramolecular Systems

The Fmoc group is a powerful motif for programming the self-assembly of small molecules into ordered supramolecular structures. This is primarily driven by non-covalent interactions, including π-π stacking between the aromatic fluorenyl rings and hydrogen bonding involving the carbamate (B1207046) linkage and other functional groups on the molecule. acs.orgnih.gov

A significant body of research has demonstrated that Fmoc-protected amino acids and short peptides are highly effective low molecular weight hydrogelators (LMWGs). rsc.orgscispace.com These molecules can self-assemble in water to form extensive networks of nanofibers, which immobilize the solvent to create a solid-like gel, even at very low concentrations (often >99% water). scispace.com The properties of the resulting hydrogel, such as its mechanical stiffness and stability, are highly dependent on the specific amino acid used and external conditions like pH. rsc.orgrsc.org The self-assembly process is often triggered by a change in pH or through enzymatic action. nih.govrsc.org

Beyond hydrogels, certain Fmoc-amino acids have been identified as effective surfactants. The sodium salts of Fmoc-amino acids with short alkyl side chains, such as Fmoc-L-valine and Fmoc-L-leucine, exhibit surfactant properties, with the ability to reduce surface tension and form aggregates above a critical micelle concentration (CMC). nih.govresearchgate.netacs.org These surfactant molecules typically assemble into bilayer structures. nih.govresearchgate.netacs.org This behavior is attributed to the amphiphilic nature of the molecules, where the large, hydrophobic Fmoc group acts as the tail and the charged amino acid portion serves as the hydrophilic head group.

| Compound | Observation | Key Findings & Driving Forces | Reference |

|---|---|---|---|

| Fmoc-Phenylalanine (Fmoc-F) | Forms metastable hydrogels | Self-assembles into fibers; gel formation is pH-dependent. Driven by hydrogen bonding and π-π stacking. rsc.orgrsc.org | rsc.org, rsc.org |

| Fmoc-Tyrosine (Fmoc-Y) | Effective hydrogelator | Self-assembly into fibrillar structures is driven by hydrogen bonding, which can differ from packing in the crystalline state. rsc.org | rsc.org |

| Fmoc-Diphenylalanine (Fmoc-FF) | Efficient hydrogelator | Forms extended fibrillar structures that create hydrogels at neutral pH. Assembly involves π-π interlocked β-sheets. scispace.com | scispace.com |

| Fmoc-L-Valine (Sodium Salt) | Surfactant Properties | Forms micelles with a Critical Micelle Concentration (CMC) of ~0.1 M. Adopts a bilayer structure. nih.govacs.org | nih.gov, acs.org |

| Fmoc-L-Leucine (Sodium Salt) | Surfactant Properties | Exhibits surfactant behavior with a CMC of ~0.1 M. nih.govacs.org | nih.gov, acs.org |

| Fmoc-L-Norleucine (Sodium Salt) | Gel Formation | Forms a gel at concentrations >0.2 M rather than behaving as a typical surfactant. nih.govacs.org | nih.gov, acs.org |

The interaction of Fmoc-functionalized molecules with biological interfaces, particularly lipid membranes, is crucial for their application in areas like drug delivery and cell culture. acs.orgnih.gov Studies using model cell surfaces, such as Langmuir monolayers of phospholipids, have provided molecular-level insights into these interactions. acs.orgnih.gov The research indicates a complex interplay between the tendency of the Fmoc-peptide to self-assemble versus its ability to interact with and insert into the lipid layer. acs.org

The hydrophobicity of the amino acid sequence in an Fmoc-dipeptide plays a critical role. An increase in hydrophobicity generally leads to a stronger interaction with the lipid molecules. acs.orgnih.gov However, if the hydrophobicity is too high, it can promote the self-assembly of the Fmoc-dipeptides, causing them to be expelled from the lipid monolayer upon compression. acs.orgnih.gov Therefore, optimizing the interaction with lipid membranes requires carefully tuning the hydrophobicity of the peptide component. acs.org This balance is essential for designing Fmoc-based nanovehicles that can efficiently interact with and penetrate cell membranes.

| Fmoc-Dipeptide Property | Interaction with Lipid Monolayer | Controlling Factors | Reference |

|---|---|---|---|

| Increased Hydrophobicity | Enhanced interaction and insertion among lipid molecules. | The hydrophobic side chains of the amino acids mediate the interaction with the acyl chains of the lipids. | acs.org, nih.gov |

| High Hydrophobicity | Promotes self-assembly of the dipeptides over lipid interaction, leading to displacement from the monolayer. | Strong π-π stacking interactions between Fmoc groups dominate over peptide-lipid interactions. | acs.org, nih.gov |

| Optimized Hydrophobicity | Achieves a balance between stable insertion into the lipid layer and prevention of excessive self-aggregation. | The amino acid sequence must be designed to fine-tune the hydrophilic-lipophilic balance. | acs.org, nih.gov |

Strategies for Attaching Biomolecules to Surfaces and Other Molecules in Bioconjugation Techniques

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate with combined or novel functionalities. This compound and its analogues are valuable tools in this field, acting as heterobifunctional linkers. chemimpex.comchemimpex.com The core strategy relies on the temporary protection offered by the Fmoc group to one of the piperazine's reactive amines.

The process typically involves a sequential reaction. First, a molecule is attached to one part of the linker. Then, the Fmoc group is removed under mild basic conditions, commonly using a solution of piperidine (B6355638) in an organic solvent, to expose a free secondary amine. acs.orgnih.gov This newly available amine can then be reacted with a second molecule, often one that has been activated with an amine-reactive group like an N-hydroxysuccinimide (NHS) ester. acs.orgyoutube.com This orthogonal, step-wise approach prevents unwanted side reactions and allows for the precise construction of complex bioconjugates. acs.org

This strategy is employed to attach biomolecules to a wide range of substrates, including nanoparticles, polymers, and surfaces for applications in targeted drug delivery, diagnostics, and biosensors. chemimpex.comchemimpex.com For example, a trifunctional linker strategy has been developed where an Fmoc-protected amine provides one of the orthogonal functional groups, enabling the sequential attachment of different molecules to a scaffold. acs.org The ability to deprotect the amine under gentle conditions is particularly important when working with sensitive biomolecules like proteins or peptides. nih.govyoutube.com

Q & A

Q. What are the standard synthetic routes for 1-Fmoc-piperazine hydrobromide, and how can reaction conditions be optimized?

- Methodology : this compound is synthesized via sequential protection steps. First, piperazine reacts with fluorenylmethanol in the presence of a strong base (e.g., sodium hydride) to introduce the Fmoc group . Subsequent hydrobromide salt formation involves neutralizing the free base with HBr under controlled pH. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equiv. of HBr) and monitoring via TLC (hexane:ethyl acetate, 1:8) to ensure complete conversion . Microwave-assisted synthesis (50°C, 200 W) can reduce reaction times for analogous piperazine derivatives .

Q. What purification techniques are recommended for isolating this compound?

- Methodology : After extraction with ethyl acetate or DCM, column chromatography on silica gel (hexane:ethyl acetate, 1:8) is effective for removing unreacted precursors . For large-scale purification, recrystallization from ethanol/water mixtures improves yield and purity. Monitor fractions using HPLC (C18 column, acetonitrile/water gradient) to confirm homogeneity .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Use a combination of NMR (e.g., H NMR in DMSO- to detect aromatic Fmoc protons and piperazine backbone) and FT-IR (stretching vibrations for C=O at ~1700 cm) . Mass spectrometry (ESI-MS) confirms molecular weight ([M+H] expected at m/z 389.29) . X-ray crystallography (if single crystals are obtainable) provides definitive proof of salt formation and protonation sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodology : Discrepancies often arise from variations in base selection (NaH vs. TEA) or solvent polarity. Systematic studies using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent ratio). For example, replacing DMF with DCM in analogous reactions reduces side-product formation . Kinetic profiling via in-situ IR or Raman spectroscopy helps pinpoint optimal reaction termination points .

Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodology : The Fmoc group enhances solubility for in vitro assays, while the piperazine core serves as a scaffold for introducing pharmacophores (e.g., fluorobenzyl groups for tyrosine kinase inhibition). Use click chemistry (CuSO-sodium ascorbate) to attach triazole or aryl moieties . Compare IC values across derivatives to map steric/electronic effects on target binding .

Q. How can batch-to-batch variability in hydrobromide salt formation be minimized?

- Methodology : Implement Quality-by-Design (QbD) principles:

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 3 months) with HPLC monitoring. The Fmoc group is prone to base-catalyzed cleavage; buffer solutions (pH 7.4 PBS) reveal degradation pathways. LC-MS/MS identifies hydrolytic products (e.g., free piperazine) . For in vitro models, pre-formulate with cyclodextrins to enhance shelf-life .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.